3-Bromophenylboronic acid

Descripción general

Descripción

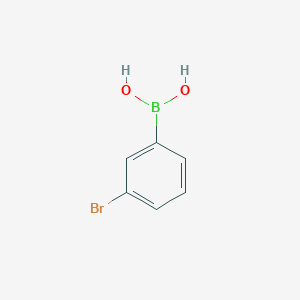

3-Bromophenylboronic acid is an organic compound with the molecular formula C6H6BBrO2. It is a derivative of phenylboronic acid where a bromine atom is substituted at the third position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Bromophenylboronic acid can be synthesized through various methods. One common method involves the reaction of 3-bromophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve:

Temperature: Room temperature to reflux conditions.

Solvent: Anhydrous ether or tetrahydrofuran.

Reagents: 3-bromophenylmagnesium bromide, trimethyl borate, and water for hydrolysis.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Catalysts: Palladium-based catalysts for coupling reactions.

Purification: Crystallization or chromatography to achieve high purity.

Análisis De Reacciones Químicas

3-Bromophenylboronic acid undergoes various chemical reactions, including:

Oxidative Cross-Coupling: Involves the reaction with other aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Gold Salt Catalyzed Homocoupling: Produces symmetrical biaryl compounds.

1,4-Addition Reactions: Reacts with α,β-unsaturated ketones to form addition products.

Enantioselective Addition Reactions: Involves chiral catalysts to produce enantioselective products.

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides, widely used in the synthesis of complex organic molecules

Common Reagents and Conditions:

Reagents: Palladium catalysts, gold salts, α,β-unsaturated ketones.

Major Products:

Biaryl Compounds: From oxidative cross-coupling and homocoupling.

Addition Products: From 1,4-addition reactions.

Enantioselective Products: From enantioselective addition reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3BrPBA is characterized by its boronic acid functionality, which allows it to participate in various chemical reactions. The compound typically appears as a white to light yellow crystalline solid with a melting point of approximately 168 °C. Its molecular structure includes a bromine substituent at the meta position of the phenyl ring, which influences its reactivity and interaction with other molecules.

Synthesis Applications

1. Cross-Coupling Reactions

3BrPBA is widely used in cross-coupling reactions, particularly in the synthesis of biaryl compounds. It serves as a reactant in:

- Suzuki-Miyaura Coupling: This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. 3BrPBA can be coupled with various electrophiles to produce complex organic molecules .

2. Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis, where it acts as a nucleophile in conjugate addition reactions. For example, it has been shown to react with chromones under palladium-catalyzed conditions, yielding products with high enantioselectivity (up to 95% ee) .

Biomedical Applications

1. Drug Development

Research indicates that boronic acids, including 3BrPBA, have potential as therapeutic agents due to their ability to interact with biological targets. They have been explored for use in:

- Antiviral Agents: Incorporation into nucleosides enhances their efficacy against viral infections.

- Antitumor Activity: Boronic acid derivatives have shown promise in targeting cancer cells through specific interactions with biomolecules .

2. Sensor Development

3BrPBA has been investigated for use in sensor technology, particularly for detecting saccharides. The boronic acid moiety can form reversible covalent bonds with diols, making it suitable for carbohydrate sensing applications .

Material Science Applications

1. Polymer Chemistry

In material science, 3BrPBA is used to synthesize boron-containing polymers that exhibit unique properties such as enhanced thermal stability and mechanical strength. These materials are being explored for applications in coatings and composites.

2. Nonlinear Optical Materials

The nonlinear optical properties of 3BrPBA have been studied theoretically and experimentally, indicating its potential use in photonic devices .

Case Studies and Experimental Data

Mecanismo De Acción

The mechanism of action of 3-bromophenylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include aryl halides and other electrophilic substrates, and the pathways involve oxidative addition, transmetalation, and reductive elimination .

Comparación Con Compuestos Similares

3-Bromophenylboronic acid can be compared with other phenylboronic acids, such as:

4-Bromophenylboronic Acid: Similar structure but with the bromine atom at the fourth position.

2-Bromophenylboronic Acid: Bromine atom at the second position.

3-Iodophenylboronic Acid: Iodine atom instead of bromine at the third position.

Uniqueness:

Reactivity: The position of the bromine atom in this compound influences its reactivity and selectivity in coupling reactions.

Applications: Its specific reactivity makes it suitable for particular synthetic applications where other isomers may not be as effective

Actividad Biológica

3-Bromophenylboronic acid (3-BPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 3-BPBA, including its mechanism of action, applications in drug development, and relevant case studies.

- IUPAC Name : (3-bromophenyl)boronic acid

- Molecular Formula : C6H6BBrO2

- CAS Number : 89598-96-9

- Structure : The compound features a bromine atom attached to the phenyl ring, which influences its reactivity and biological interactions.

3-BPBA interacts with various biological targets primarily through its boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property is crucial in the development of proteasome inhibitors and other therapeutic agents.

Key Mechanisms:

- Proteasome Inhibition : As observed in studies involving boronic acid derivatives, 3-BPBA may inhibit proteasome activity, which is vital for protein degradation and cellular regulation. This inhibition can lead to apoptosis in cancer cells .

- Targeting Enzymes : The compound has shown potential in targeting enzymes involved in metabolic pathways, thereby influencing cellular processes such as cell cycle regulation and apoptosis.

Anticancer Activity

Research indicates that 3-BPBA exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in various cancer cell lines through proteasome inhibition. For instance, derivatives of boronic acids have been shown to selectively inhibit the growth of cancer cells while sparing normal cells .

Antimicrobial Properties

3-BPBA has also been investigated for its antimicrobial effects. Its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic enzymes makes it a candidate for developing new antibiotics. Studies have demonstrated that boronic acids can enhance the efficacy of existing antibiotics when used in combination therapies .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of 3-BPBA and its derivatives, revealing insights into how modifications can enhance biological activity. For example, substituents on the phenyl ring can significantly affect the compound's potency as a proteasome inhibitor .

Case Studies

- Proteasome Inhibition : A study demonstrated that 3-BPBA and related compounds could inhibit chymotryptic activity in proteasomes, leading to increased cytotoxicity in cancer cells .

- Antimicrobial Efficacy : Another research highlighted the synergistic effects of 3-BPBA with conventional antibiotics, suggesting that it could be used to combat antibiotic resistance by enhancing the action of existing drugs .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yields of 3-bromophenylboronic acid?

- Methodological Answer : The synthesis typically involves lithiation of 1,3-dibromobenzene followed by boronation. A reported method (yield: 67.6%) uses n-butyllithium in tetrahydrofuran (THF) at -78°C under inert atmosphere, followed by quenching with trimethyl borate. Critical factors include maintaining low temperatures (-78°C) to prevent side reactions and ensuring anhydrous conditions . Post-synthesis, purification via recrystallization (e.g., using methanol) is recommended to remove lithium salts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies boronic acid B-O (~1,350 cm⁻¹) and B-OH (~3,200–3,400 cm⁻¹) vibrations.

- ¹H/¹³C NMR : Peaks at δ ~7.3–8.1 ppm (aromatic protons) and δ ~30–35 ppm (boron-bound carbon) confirm structure .

- Elemental Analysis : Validates purity (>98%) by matching experimental C/H/Br ratios to theoretical values .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~153°C) .

Q. How does the solubility profile of this compound impact its utility in Suzuki-Miyaura couplings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, methanol). For cross-coupling reactions, methanol or THF is preferred due to compatibility with palladium catalysts (e.g., Pd(PPh₃)₄). Pre-dissolving the boronic acid in degassed solvent minimizes oxidation and improves reaction efficiency .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : DFT/B3LYP studies at the 6-311++G(d,p) basis set reveal frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, the electron-withdrawing bromine substituent lowers the LUMO energy, enhancing electrophilicity in Suzuki couplings. Computational vibrational spectra (IR/Raman) can also validate experimental data .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from ligand choice (e.g., PPh₃ vs. SPhos) or base selection (K₂CO₃ vs. CsF). Systematic optimization should:

- Screen ligands for steric/electronic effects.

- Use kinetic studies (e.g., GC-MS monitoring) to identify rate-limiting steps.

- Compare solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .

Q. What is the role of this compound in flame-retardant formulations?

- Methodological Answer : It acts as a boron source in synergistic systems with phosphorus compounds (e.g., ammonium polyphosphate) and melamine. The boronic acid enhances char formation during combustion, reducing flammability. A typical formulation includes:

| Component | Weight % | Function |

|---|---|---|

| This compound | 30–60 | Char promoter |

| Ammonium polyphosphate | 5–10 | Acid source |

| Melamine | 1–3 | Gas-phase flame inhibition |

| Nonionic surfactant | 1–2 | Dispersion stabilizer |

Thermal stability testing (e.g., UL-94) confirms performance .

Q. How can researchers ensure reproducibility in synthesizing boronic acid-functionalized materials using this compound?

- Methodological Answer :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors.

- Anhydrous Storage : Store under argon at -20°C to prevent hydrolysis .

- Quality Control : Regular NMR and HPLC checks to detect anhydride impurities (>95% purity required) .

Q. What are the steric and electronic effects of the bromine substituent on reactivity in multi-step syntheses?

- Methodological Answer : The ortho -bromine increases steric hindrance, slowing transmetalation in Suzuki reactions. Electronically, it reduces electron density on the boronic acid, favoring oxidative addition with electron-deficient aryl halides. Computational NBO (Natural Bond Orbital) analysis quantifies these effects, guiding substrate selection .

Propiedades

IUPAC Name |

(3-bromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSSVCNPDKKSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370209 | |

| Record name | 3-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89598-96-9 | |

| Record name | 3-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.